molecular formula C11H12ClNO2 B2740194 4-Amino-2-methoxynaphthalen-1-ol hydrochloride CAS No. 1616752-18-1

4-Amino-2-methoxynaphthalen-1-ol hydrochloride

Cat. No. B2740194
CAS RN: 1616752-18-1
M. Wt: 225.67
InChI Key: NPNFNNXVZGVLLO-UHFFFAOYSA-N
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Description

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound with the CAS Number: 1616752-18-1 . It has a molecular weight of 225.67 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H11NO2.ClH/c1-14-10-6-9 (12)7-4-2-3-5-8 (7)11 (10)13;/h2-6,13H,12H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (225.67) and its IUPAC name (this compound) . More detailed properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Corrosion Inhibition

One significant application area is corrosion inhibition, where similar compounds have demonstrated effectiveness. For instance, studies have found that certain amino and methoxynaphthalene derivatives can significantly inhibit the corrosion of metals in acidic environments. A specific compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, showed an inhibition efficiency up to 98% at a concentration of 3 × 10^−4 M in hydrochloric acid medium, indicating its potential as a corrosion inhibitor for mild steel (Bentiss et al., 2009).

Antimicrobial Activities

Compounds structurally related to 4-Amino-2-methoxynaphthalen-1-ol hydrochloride have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its demonstrated favorable antimicrobial activities against various bacterial and fungal strains suggest potential applications in developing new antimicrobial agents (Okasha et al., 2022).

Synthetic Methodologies

The synthesis of related compounds highlights the versatility of naphthalene derivatives in organic chemistry. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid as an intermediate for naproxen involves steps like bromination, acylation, and hydrolysis, showcasing the compound's role in synthesizing anti-inflammatory drugs (Ai, 2002).

Molecular Docking and Drug Design

Research on naphthalene derivatives extends to molecular docking and drug design. For example, studies involving Schiff base ligands derived from reactions involving hydroxynaphthalen compounds have indicated potential applications in designing drugs with specific biological targets, highlighting their role in medicinal chemistry (Kurt et al., 2020).

Fluorescent Sensors

Another area of application is the development of fluorescent sensors. Compounds involving amino and hydroxynaphthalene groups have been designed to detect metal ions selectively, offering new tools for analytical chemistry and biological imaging (Yadav & Singh, 2018).

properties

IUPAC Name

4-amino-2-methoxynaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNFNNXVZGVLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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